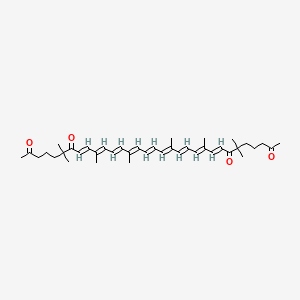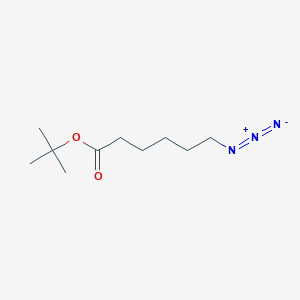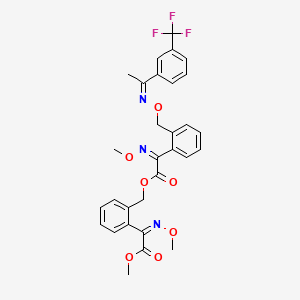
Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate is a derivative of trifloxystrobin, a widely used fungicide. This compound is known for its effectiveness in controlling a broad spectrum of fungal diseases in various crops. It functions by inhibiting fungal spore germination, making it a valuable tool in agricultural pest management .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate involves several steps. One of the key intermediates in its synthesis is methyl (2E)-2-(bromomethyl)phenylethanoate. This intermediate is then reacted with other reagents to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The specific details of these methods are often proprietary and may vary between manufacturers .
化学反应分析
Types of Reactions
Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its fungicidal properties.
Reduction: This reaction can convert certain functional groups to their reduced forms, impacting the compound’s activity.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s chemical properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
科学研究应用
Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of various chemical reactions on its structure and properties.
Biology: Researchers use it to investigate its effects on fungal growth and development, as well as its potential impacts on non-target organisms.
Medicine: While primarily used in agriculture, its antifungal properties are of interest in the development of new antifungal agents for medical use.
Industry: It is used in the formulation of fungicidal products for crop protection, ensuring high yields and quality in agricultural production
作用机制
Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate exerts its effects by inhibiting the mitochondrial cytochrome-bc1 complex in fungi. This inhibition disrupts the electron transport chain, leading to a reduction in ATP production and ultimately causing fungal cell death. The molecular targets involved in this process are primarily located within the fungal mitochondria .
相似化合物的比较
Similar Compounds
Azoxystrobin: Another strobilurin fungicide with a similar mode of action but different chemical structure.
Pyraclostrobin: A strobilurin fungicide known for its broad-spectrum activity against various fungal pathogens.
Fluoxastrobin: A strobilurin fungicide with enhanced activity against certain fungal species
Uniqueness
Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate is unique due to its specific chemical structure, which provides distinct advantages in terms of its fungicidal activity and environmental behavior. Its ability to inhibit fungal spore germination effectively makes it a valuable tool in integrated pest management strategies .
属性
分子式 |
C30H28F3N3O7 |
|---|---|
分子量 |
599.6 g/mol |
IUPAC 名称 |
methyl (2Z)-2-methoxyimino-2-[2-[[(2Z)-2-methoxyimino-2-[2-[[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetyl]oxymethyl]phenyl]acetate |
InChI |
InChI=1S/C30H28F3N3O7/c1-19(20-12-9-13-23(16-20)30(31,32)33)34-43-18-22-11-6-8-15-25(22)27(36-41-4)29(38)42-17-21-10-5-7-14-24(21)26(35-40-3)28(37)39-2/h5-16H,17-18H2,1-4H3/b34-19-,35-26-,36-27- |
InChI 键 |
HNEGTFZEUZYWKK-RIGUNPEGSA-N |
手性 SMILES |
C/C(=N/OCC1=CC=CC=C1/C(=N/OC)/C(=O)OCC2=CC=CC=C2/C(=N/OC)/C(=O)OC)/C3=CC(=CC=C3)C(F)(F)F |
规范 SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OCC2=CC=CC=C2C(=NOC)C(=O)OC)C3=CC(=CC=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


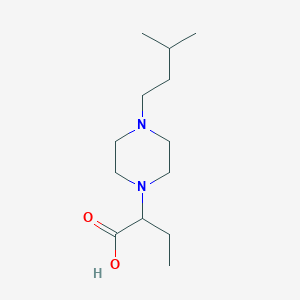
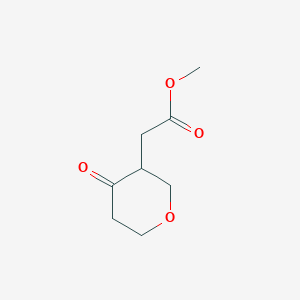
![2-Azaspiro[4.4]nonane-2-carboxamide](/img/structure/B13435470.png)

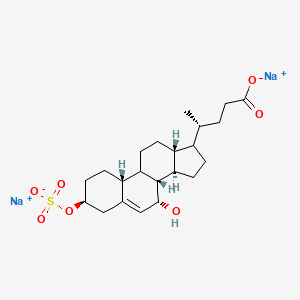
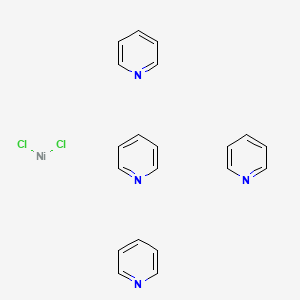
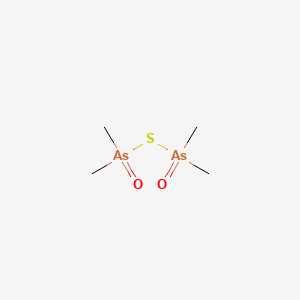

![[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate](/img/structure/B13435512.png)
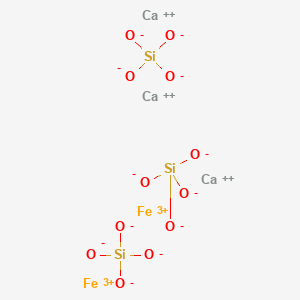
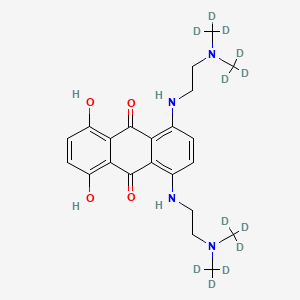
![(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13435525.png)
